

Application of Chlorproethazine-d10 HCl in Forensic Toxicology

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Compound of Interest

Compound Name: Chlorproethazine-d10
Hydrochloride

Cat. No.: B565425

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorproethazine, a phenothiazine derivative, is a significant compound in forensic toxicology investigations due to its historical use as an antipsychotic medication and its potential for abuse and overdose. Accurate and reliable quantification of chlorproethazine in biological matrices is crucial for determining the cause and manner of death, assessing drug involvement in criminal cases, and for clinical toxicology. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. Chlorproethazine-d10 HCl is the deuterated analog of chlorproethazine and serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of Chlorproethazine-d10 HCl in the forensic toxicological analysis of chlorproethazine.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Chlorproethazine-d10 HCl) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte and therefore

behaves similarly during extraction, derivatization, and chromatographic separation. Because it is distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for highly accurate and precise quantification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of chlorproethazine in biological samples using an isotope dilution LC-MS/MS method with a deuterated internal standard like Chlorproethazine-d10 HCl. The data is compiled from various validated methods for similar phenothiazines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Biological Matrix	Typical Range
Linearity (R^2)	Plasma, Urine, Blood	>0.99
Limit of Detection (LOD)	Plasma, Urine	0.1 - 10 ng/mL
Limit of Quantification (LOQ)	Plasma, Urine	0.5 - 20 ng/mL
Recovery	Plasma, Oral Fluid	79% - 95%
Intra-day Precision (RSD%)	Plasma	<15%
Inter-day Precision (RSD%)	Plasma	<15%
Accuracy	Plasma	85% - 115%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Chlorproethazine from Plasma

This protocol describes a general solid-phase extraction procedure for the isolation of chlorproethazine from plasma samples prior to LC-MS/MS analysis.

Materials:

- Plasma samples
- Chlorproethazine-d10 HCl internal standard solution (e.g., 100 ng/mL in methanol)

- Phosphate buffer (0.1 M, pH 6.0)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Dichloromethane
- Isopropanol
- Ammonium hydroxide
- Mixed-mode cation exchange SPE cartridges
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Pipette 1 mL of plasma sample into a labeled centrifuge tube.
- Add 50 μ L of the Chlorproethazine-d10 HCl internal standard solution to each sample, calibrator, and control.
- Add 1 mL of phosphate buffer (0.1 M, pH 6.0) and vortex for 10 seconds.
- Centrifuge at 3000 rpm for 10 minutes.
- Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (0.1 M, pH 6.0). Do not allow the cartridge to dry.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile.
- Dry the cartridge under vacuum or nitrogen for 5 minutes.

- Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1 min: 95% A
 - 1-5 min: Linear gradient to 5% A
 - 5-7 min: Hold at 5% A
 - 7.1-9 min: Return to 95% A
- Injection Volume: 10 µL.

- Column Temperature: 40°C.

MS/MS Conditions (Positive ESI Mode):

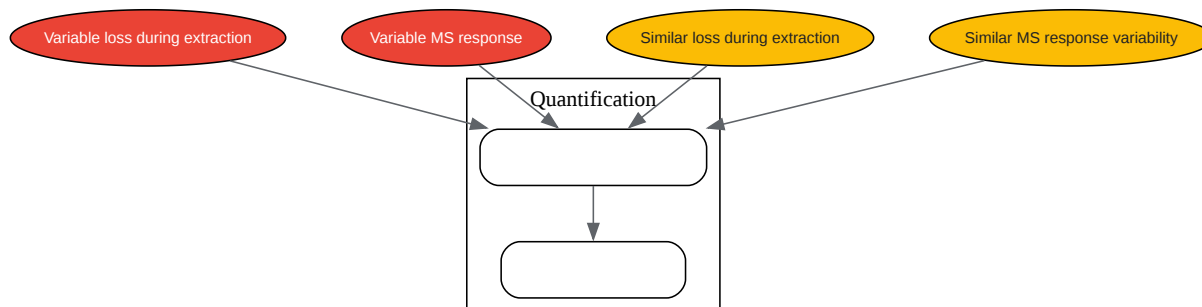
- Ion Source Temperature: 500°C.
- IonSpray Voltage: 5500 V.
- Curtain Gas: 30 psi.
- Collision Gas (CAD): Medium.
- MRM Transitions (example values, should be optimized):
 - Chlorproethazine: Q1: m/z 347.1 -> Q3: m/z 100.1 (Qualifier), m/z 86.1 (Quantifier)
 - Chlorproethazine-d10 HCl: Q1: m/z 357.2 -> Q3: m/z 110.1 (Qualifier), m/z 96.1 (Quantifier)

Visualizations



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Caption: Experimental workflow for the analysis of Chlorproethazine.



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Caption: Principle of isotope dilution for accurate quantification.

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References

- 1. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
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